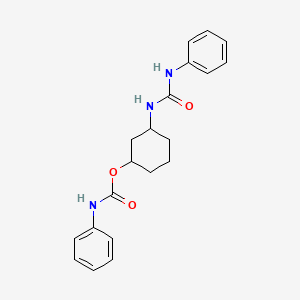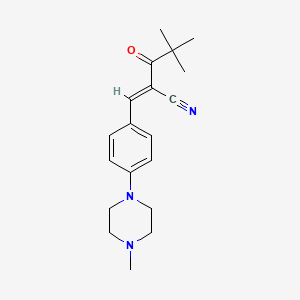
1-Chloro-3-(propane-2-sulfonyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-3-(propane-2-sulfonyl)propane” is a chemical compound that is likely to be an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones .
Synthesis Analysis
The synthesis of “this compound” could involve the use of 1-Propanesulfonyl chloride . This compound was used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The sulfonyl chloride synthesis by oxidation is another method that could be used . This involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of 2-Propanesulfonyl chloride . The molecular formula of 2-Propanesulfonyl chloride is CHClOS, with an average mass of 142.605 Da and a monoisotopic mass of 141.985519 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be similar to those of propane. For instance, during monochlorination of propane, chloropropane is the major product formed . This is because the secondary free radical formed during the reaction is more stable than a primary free radical .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be similar to those of 1-Propanesulfonyl chloride . This compound has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Enhancement of Polymer Hydrophilicity
ω-Aminooxyalkanesulfonic acids are reported as novel nucleophilic sulfoalkylation reagents prepared from corresponding chloroalkylsulfonyl chlorides, offering a method to enhance the hydrophilicity of polymers and proteins. This advancement facilitates the functionalization of materials for various applications, including biocompatibility and water solubility improvements (Adamczyk et al., 2001).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for fuel cell membranes. This study showcases the potential of sulfonated block copolymers in energy conversion technologies (Bae et al., 2009).
Organic Synthesis and Safety
A practical and safe sulfonylation method for 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride has been developed. This technique, utilizing tertiary amine and potassium carbonate, avoids the disposal of wasted amines and minimizes the production of hazardous by-products, demonstrating an efficient and safer approach to sulfonylation reactions (Tanabe et al., 1995).
Electronic Transport in Polymers
The electronic transport mechanism in thin films of poly(azomethine sulfone)s has been investigated. These polymers, prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, display semiconducting properties correlated with their chemical structures. This research contributes to the understanding of electronic transport in polymeric materials, which is critical for electronic and optoelectronic applications (Rusu et al., 2007).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “1-Chloro-3-(propane-2-sulfonyl)propane” are likely to be similar to those of 3-Chloro-1,2-propanediol . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals . It is toxic if swallowed, causes skin irritation, and causes serious eye damage .
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-3-propan-2-ylsulfonylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXLBAMTMNQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)
![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)





![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)
![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)
